Comparative Physicochemical Property Analysis: Predicted vs. Analog Basicity and Lipophilicity
No experimentally determined logP, pKa, or aqueous solubility data are publicly available for 2-(2-dimethylaminoethoxy)-4-nitroanisole. Computational predictions (ChemAxon/Marvin Suite) estimate a logD (pH 7.4) of approximately 1.8–2.2 and a conjugate acid pKa of 8.8 ± 0.5 for the dimethylamino group, contrasting with the non-basic 4-nitroanisole (no pKa in the physiological range) . However, these are in silico estimates, not experimental determinations.
| Evidence Dimension | Predicted logD (pH 7.4) and basic pKa |
|---|---|
| Target Compound Data | Predicted logD ~2.0; predicted basic pKa ~8.8 (ChemAxon estimates) |
| Comparator Or Baseline | 4-Nitroanisole: logD ~1.9; no basic pKa |
| Quantified Difference | Δ predicted basic pKa: not applicable (only target compound bears a basic amine) |
| Conditions | In silico prediction (ChemAxon/Marvin), not experimentally validated |
Why This Matters
The presence of a basic amine center enables differential extraction and salt formation during workup, a practical advantage over neutral nitroanisole analogs in multi-step syntheses.
